molecular formula C13H17N3O2S B4268630 4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B4268630
M. Wt: 279.36 g/mol
InChI Key: PCBLHYNNLSEZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the triazole family. It is an important compound that has been extensively studied for its potential use in scientific research. The compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves the inhibition of certain enzymes that are involved in the synthesis of nucleic acids. The compound has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in the synthesis of DNA. The inhibition of this enzyme leads to the inhibition of DNA synthesis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to have antifungal and antimicrobial properties. Additionally, the compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to inhibit the growth of cancer cells. This makes the compound a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new anticancer drugs based on the compound. Another potential direction is the study of the compound's antifungal and antimicrobial properties for the development of new antifungal and antimicrobial drugs. Additionally, further studies could be conducted to investigate the compound's anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is an important compound that has been extensively studied for its potential use in scientific research. The compound has several biochemical and physiological effects, and its mechanism of action has been studied in detail. The compound has potential use as an anticancer agent, antifungal agent, and antimicrobial agent. Further studies are needed to investigate the compound's potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in scientific research. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. The compound has been used in various research studies to investigate its potential use as an anticancer agent, antifungal agent, and antimicrobial agent.

properties

IUPAC Name

4-ethyl-3-[1-(3-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-16-12(14-15-13(16)19)9(2)18-11-7-5-6-10(8-11)17-3/h5-9H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLHYNNLSEZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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